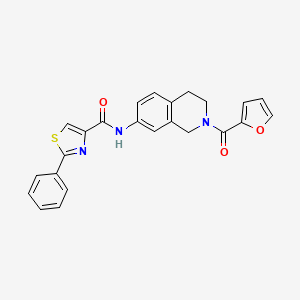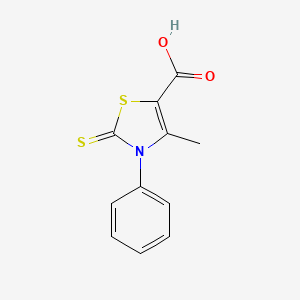![molecular formula C11H16O3 B2496304 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one CAS No. 1473422-96-6](/img/structure/B2496304.png)
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of dispiro compounds involves complex organic reactions that lead to the formation of spiro-connected rings. For instance, G. Seitz and Wolf-Dieter Mikulla (1974) described the synthesis of a related dispiro compound, emphasizing the role of electronic spectra in confirming the structure of these complex molecules (Seitz & Mikulla, 1974). Moreover, N. Makhmudiyarova et al. (2023) developed an efficient method for synthesizing a compound with an azadispiro skeleton, highlighting the compound's cytotoxic activity against tumor cells (Makhmudiyarova et al., 2023).
Molecular Structure Analysis
The molecular structure of dispiro compounds like "8,11-Dioxadispiro[3.2.47.24]tridecan-3-one" is characterized by the unique arrangement of atoms within the spiro framework, which can influence their chemical behavior. Studies by L. Fitjer et al. (2003) on related spiro compounds provide insight into the helical primary structures of such molecules, highlighting the importance of molecular mechanics calculations in understanding their conformation (Fitjer et al., 2003).
Chemical Reactions and Properties
Dispiro compounds participate in a variety of chemical reactions, influenced by their unique molecular structure. The work of Xiaofang Wang et al. (2007) on spiro- and dispiro-dioxolanes discusses the role of iron(II)-mediated reductions in determining the reactivity of these compounds, highlighting the significance of structural elements in their chemical behavior (Wang et al., 2007).
Physical Properties Analysis
The physical properties of "8,11-Dioxadispiro[3.2.47.24]tridecan-3-one" and similar compounds can be significantly affected by their molecular structure. While specific studies on the physical properties of this compound were not identified, research in related dispiro compounds often focuses on their crystalline structure, melting points, and solubility, which are crucial for understanding their behavior in different environments.
Chemical Properties Analysis
The chemical properties of dispiro compounds, including reactivity, stability, and interaction with other molecules, are directly influenced by their spiro-connected rings. Research on dispiro compounds like the ones by F. Sournies et al. (1983) provides valuable insights into their chemical properties, including reactions with other chemicals and potential applications based on their reactivity (Sournies et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
8,11-Dioxadispiro[3.2.4^7.2^4]tridecan-3-one and its derivatives are utilized in organic synthesis, offering unique structural frameworks for developing compounds with potential biological activities. For instance, the synthesis of dispiro compounds has been explored for their cytotoxic activities against various tumor cells, highlighting their potential in medicinal chemistry. One study developed an efficient method for synthesizing a compound with significant cytotoxic activity against tumor cells by condensing pentaoxaspiro[5.7]tridecane with tryptophan, indicating the compound's role as an apoptosis inducer and cell cycle affecter (Makhmudiyarova et al., 2023).
Additionally, the structural analysis of methyl-substituted dispiro-1,2,4,5-tetraoxanes revealed insights into their antimalarial activity, correlating the compounds' configurations with their biological efficacy. This emphasizes the importance of structural features in the development of antimalarial agents (McCullough et al., 2000).
Chemical Reactivity and Mechanistic Insights
Research on dispirocyclic compounds containing a 3-chloro-1-pyrazoline fragment unveiled their formation via chlorine reaction, providing valuable mechanistic insights into the reactivity of such structures. This work highlights the chemical versatility of dispiro compounds for synthesizing novel chemical entities with unique reactive fragments (Molchanov et al., 2008).
Photoinduced Reactivity
Investigations into the photoinduced reactivity of dispiro-1,2,4-trioxolane underscore the compound's potential in generating novel organic transformations under light irradiation. The study provides a framework for understanding how dispiro compounds behave under photochemical conditions, opening avenues for their application in photodynamic therapy or as photo-switchable molecules (Brás et al., 2020).
Novel Polymer Synthesis
The creation of spirothiazolidinone polymers from dispiro compounds demonstrates the application of these structures in polymer science. These polymers exhibit anti-inflammatory activities, suggesting their potential use in biomedical applications. This research bridges organic synthesis and polymer technology, highlighting the versatility of dispiro compounds (Abdel-Rahman et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZWRQPHGXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)
![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)


![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)



![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)